molecular formula C18H16O5 B12306818 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Cat. No.: B12306818
M. Wt: 312.3 g/mol
InChI Key: TZHMQUSSYNZSTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Tanshindiol A involves several steps, starting from a ubiquitous ene intermediate. This intermediate is derived from tanshinol B, which is synthesized using an ultrasound-promoted cycloaddition as a key step. The overall yield of this synthesis is approximately 50% over three steps .

Industrial Production Methods

Industrial production methods for Tanshindiol A are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of ultrasound-promoted reactions and other efficient synthetic techniques can potentially be scaled up for industrial production.

Chemical Reactions Analysis

Table 1: Reaction Conditions for Condensation Reactions

ReagentTemperatureSolventProduct Outcome
Pyridine80°CPyridineCrude product (precipitate)
NaOHRoom temp.WaterPurified product after extraction
Acetic acidN/AGlacial acetic acidSingle crystals for X-ray analysis

Key Reaction Mechanisms

  • Elimination Reactions : The synthesis often involves elimination of substituents (e.g., C6–C3 groups) under basic conditions, forming novel derivatives like 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione .

  • Oxidation : Hydroxymethyl groups may form via oxidation of methyl precursors. For example, SeO2 and tert-butyl hydroperoxide (TBHP) are used in oxidation steps to introduce hydroxyl groups, as seen in similar naphtho-pyrone syntheses .

  • Methylation : Enzymatic or chemical methylation steps are critical in biosynthesis pathways. CYP450 enzymes, such as those involved in tanshinone biosynthesis, catalyze hydroxylation and methylation reactions .

Table 2: Reagents for Functional Group Transformations

Functional GroupReagents/ConditionsOutcome
HydroxymethylOxidation (SeO2, TBHP)Introduction of hydroxyl groups
MethylationCH3I, Cs2CO3 (chemical methylation)Methylated derivatives
HydroxylationCYP450 enzymes (biological methylation)Hydroxylated products

Structural Analysis

X-ray crystallography confirms the compound’s molecular structure, with intramolecular hydrogen bonding (e.g., O4–H4⋯O2) stabilizing the conformation . The monoclinic crystal system (Pc) and geometric parameters align with typical naphthofuranoquinone derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that the compound effectively reduces cell viability in breast cancer and leukemia cells through mechanisms involving the modulation of key signaling pathways such as MAPK and PI3K/Akt .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. This suggests potential therapeutic benefits in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. It appears to enhance the survival of neurons in models of neurodegenerative diseases by reducing oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .

Bioavailability and Metabolism

Studies on the bioavailability of this compound have shown that it undergoes significant metabolism in vivo. Its pharmacokinetic profile indicates moderate absorption with a half-life suitable for therapeutic applications. Understanding its metabolic pathways is essential for optimizing its efficacy and minimizing potential side effects .

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione resulted in a notable reduction in tumor size and improved overall survival rates compared to standard treatment protocols. The study emphasized the compound's role as a complementary therapy alongside conventional chemotherapeutics .

Case Study 2: Neurodegenerative Disease Model

In an animal model of Alzheimer's disease, treatment with this compound led to significant improvements in cognitive function and memory retention. The results indicated that it could potentially halt or reverse neurodegeneration by enhancing synaptic plasticity and reducing amyloid-beta accumulation in the brain .

Mechanism of Action

The mechanism of action of Tanshindiol A involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the interleukin-8, Ras-mitogen-activated protein kinase, and Rac1 pathways. These pathways are crucial for regulating cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Tanshindiol A is compared with other similar compounds, such as tanshinone I, tanshinone IIA, and cryptotanshinone. These compounds share similar structural features and pharmacological activities but differ in their specific molecular targets and potency . Tanshindiol A is unique due to its distinct stereochemistry and specific biological effects .

List of Similar Compounds

Biological Activity

The compound 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione , a derivative of naphthoquinone, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16O5\text{C}_{18}\text{H}_{16}\text{O}_5

This structure features a naphthoquinone backbone, which is known for its reactivity and biological significance.

Antimicrobial Activity

Research indicates that naphthoquinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione can inhibit the growth of various bacterial strains. A study reported that certain naphthoquinone derivatives had minimum inhibitory concentrations (MICs) in the range of 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Naphthoquinones are recognized for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation. A recent study demonstrated that it induces apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic pathways . The following table summarizes the findings related to its anticancer activity:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Inhibition of cell proliferation
A549 (Lung Cancer)25Reactive oxygen species (ROS) generation

Antioxidant Activity

The compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH radical scavenging and ABTS assays. In one study, it demonstrated an IC50 value of 30 µg/mL in DPPH scavenging activity .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders. The compound has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of naphthoquinone derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma treated with a naphthoquinone derivative showed a significant reduction in tumor size after 12 weeks of treatment. Patients reported minimal side effects compared to conventional chemotherapy .
  • Case Study on Antimicrobial Resistance : In a study addressing antibiotic-resistant bacteria, the compound was evaluated for its synergistic effects when combined with standard antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting its potential as an adjuvant therapy .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers for this compound?

The compound is a naphthobenzofuran derivative with hydroxyl, hydroxymethyl, and ketone functional groups. Key identifiers include:

  • InChIKey : TZHMQUSSYNZSTA-GOSISDBHSA-N (for stereoisomer)
  • CAS Registry : 97411-46-6
  • Molecular formula : C₁₉H₁₈O₅ (calculated from PubChem data for analogs) Structural confirmation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, X-ray studies on similar naphthobenzofurans reveal planar fused-ring systems with hydrogen-bonding interactions critical for stability .

Q. What synthetic routes are reported for naphthobenzofuran derivatives of this class?

A common strategy involves [3,3]-sigmatropic rearrangements followed by aromatization. For example:

  • Step 1 : Coupling of benzofuran precursors with substituted phenols under basic conditions (e.g., NaH/THF) .
  • Step 2 : Oxidation of dihydro intermediates using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the dione moiety .
  • Purity validation : HPLC with UV detection (λ = 254 nm) and >98% purity thresholds are standard .

Q. How can analytical methods like HPLC and SPE be optimized for this compound?

  • Sample preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Condition with methanol and elute with 2-propanol:methanol (1:1) to recover polar derivatives .
  • HPLC conditions : C18 column, gradient elution (water:acetonitrile with 0.1% formic acid), and retention time comparison against internal standards (e.g., deuterated analogs) .
  • Mass detection : ESI-MS in negative ion mode for enhanced sensitivity to hydroxyl groups .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction pathways for derivatives?

  • Reaction path search : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD employs quantum chemical calculations to predict regioselectivity in benzofuran oxidations .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems (e.g., DMF for polar aprotic conditions) .

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in pharmacological studies (e.g., IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Stereochemical purity : Verify enantiomeric excess (e.g., chiral HPLC) since the (6S)-isomer shows distinct activity .
  • Solubility factors : Use dimethyl sulfoxide (DMSO) with ≤0.1% final concentration to avoid cytotoxicity artifacts .

Q. What strategies enable structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Introduce substituents at C-1 (methyl) or C-6 (hydroxymethyl) to assess impact on target binding .
  • Pharmacophore mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify essential hydrogen-bond acceptors (e.g., C10/C11 diones) .
  • In silico docking : Screen against reported targets (e.g., kinases) using AutoDock Vina and validate with SPR (surface plasmon resonance) .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and eye protection, as naphthoquinones are potential sensitizers .
  • Waste disposal : Quench reactive intermediates (e.g., NaHCO₃ for acidic solutions) before disposal .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Properties

IUPAC Name

6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHMQUSSYNZSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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